2-Bromo-5-(isopropylsulfonyl)benzamide
Description
2-Bromo-5-(isopropylsulfonyl)benzamide is an organic compound with the molecular formula C10H12BrNO3S It is a derivative of benzamide, characterized by the presence of a bromine atom at the second position and an isopropylsulfonyl group at the fifth position on the benzene ring
Properties
Molecular Formula |
C10H12BrNO3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
2-bromo-5-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
OHCLESGXOUPVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(isopropylsulfonyl)benzamide typically involves multiple steps, starting from commercially available benzene derivatives. One common method includes:
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamides.
Oxidation Products: Sulfone derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-(isopropylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(isopropylsulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and sulfonyl groups can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
- 2-Bromo-5-(methylsulfonyl)benzamide
- 2-Bromo-5-(ethylsulfonyl)benzamide
- 2-Bromo-5-(propylsulfonyl)benzamide
Comparison:
- Uniqueness: The isopropylsulfonyl group in 2-Bromo-5-(isopropylsulfonyl)benzamide provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can influence its reactivity and interaction with biological targets.
- Applications: While all these compounds may share similar synthetic routes and chemical properties, their specific applications can vary based on their unique structural features.
Biological Activity
2-Bromo-5-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a modulator of the GABAA receptor and its implications in pain management and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula for this compound is C10H12BrNO3S. The presence of the bromine atom and the isopropylsulfonyl group contributes to its unique chemical properties, which are crucial for its biological activity.
GABAA Receptor Modulation:
The GABAA receptor, a critical component in the central nervous system, is involved in inhibitory neurotransmission. Compounds that modulate this receptor can have significant effects on anxiety, sleep, and pain perception. This compound has been identified as a positive allosteric modulator of GABAA receptors, which enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain .
Pharmacological Effects
Research indicates that compounds similar to this compound can exhibit analgesic properties by enhancing GABAergic transmission. This mechanism suggests potential applications in treating conditions such as chronic pain and anxiety disorders .
Case Studies
-
Analgesic Properties:
A study highlighted that compounds acting on GABAA receptors could provide effective pain relief with fewer side effects compared to traditional analgesics like opioids. The modulation of GABAA receptors by this compound may lead to reduced pain perception without the risk of addiction associated with opioids . -
Neuroprotective Effects:
Another investigation into similar compounds demonstrated neuroprotective effects against excitotoxicity, suggesting that this compound could potentially be beneficial in neurodegenerative diseases .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant binding affinity for GABAA receptors, leading to enhanced chloride ion influx when activated by GABA. This effect was quantitatively assessed using electrophysiological methods, demonstrating a dose-dependent increase in receptor activity .
In Vivo Studies
Animal models have been employed to evaluate the analgesic efficacy of compounds related to this compound. Results indicated a marked reduction in pain responses in models subjected to inflammatory pain stimuli, reinforcing the compound's potential as an analgesic agent .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Therapeutic Use | Side Effects |
|---|---|---|---|
| This compound | Positive allosteric modulator | Pain relief | Minimal sedation |
| Benzodiazepines | Positive allosteric modulator | Anxiety, insomnia | Sedation, dependence |
| Gabapentin | Calcium channel blocker | Neuropathic pain | Dizziness, fatigue |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-5-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a brominated benzamide precursor. Key steps include:
- Bromination of a benzamide core using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiators or light) to ensure regioselectivity.
- Sulfonylation with isopropylsulfonyl chloride, requiring anhydrous conditions and a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
- Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like over-sulfonylated derivatives .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., loss of sulfonyl or bromine groups).
- Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized positive controls.
- Investigate assay-specific variables:
- Solubility : Use co-solvents (DMSO ≤1%) to avoid aggregation artifacts.
- Metabolic interference : Test in hepatocyte models to rule out off-target effects from metabolite generation.
- Apply statistical tools (e.g., Bland-Altman plots) to quantify variability between datasets .
Q. How can molecular docking predict the binding interactions of this compound with therapeutic targets like glucokinase (GK)?
- Methodological Answer :
- Target Preparation : Use crystal structures (e.g., PDB: 3E9S) to model the GK allosteric site.
- Ligand Docking : Employ software like AutoDock Vina to simulate binding, focusing on hydrogen bonds between the benzamide carbonyl and residues (e.g., Gln269) and hydrophobic interactions with the isopropylsulfonyl group.
- Validation : Compare docking scores () with experimental IC values to refine force field parameters .
Q. What structural modifications enhance the selectivity of this compound for kinase targets versus off-target receptors?
- Methodological Answer :
- Bioisostere Replacement : Replace the bromine atom with electron-withdrawing groups (e.g., -CF) to modulate electronic effects without steric hindrance.
- SAR Analysis : Test derivatives in kinase panels (e.g., Eurofins KinaseProfiler) to identify substituents that reduce off-target binding.
- Crystallography : Co-crystallize optimized analogs with target proteins to validate binding mode changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
